P005091

Catalog No.
S548251
CAS No.
882257-11-6
M.F
C12H7Cl2NO3S2
M. Wt
348.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P005091

CAS Number

882257-11-6

Product Name

P005091

IUPAC Name

1-[5-(2,3-dichlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone

Molecular Formula

C12H7Cl2NO3S2

Molecular Weight

348.2 g/mol

InChI

InChI=1S/C12H7Cl2NO3S2/c1-6(16)10-5-8(15(17)18)12(20-10)19-9-4-2-3-7(13)11(9)14/h2-5H,1H3

InChI Key

LKZLGMAAKNEGCH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

P005091; P-005091; P 005091; P5091; P-5091; P 5091.

Canonical SMILES

CC(=O)C1=CC(=C(S1)SC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-]

The exact mass of the compound 1-(5-(2,3-Dichlorophenylthio)-4-nitrothiophen-2-yl)ethanone is 346.92444 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

P005091 (CAS 882257-11-6) is a potent, selective small-molecule inhibitor of ubiquitin-specific protease 7 (USP7), a critical deubiquitinating enzyme (DUB) responsible for regulating the HDM2/p53 signaling axis . Structurally characterized as a trisubstituted thiophene, P005091 accelerates the degradation of HDM2, leading to the stabilization and upregulation of the tumor suppressor p53 . From a procurement and assay-design perspective, P005091 is highly valued for its excellent formulation profile (solubility up to 100 mM in DMSO) and its unique ability to maintain robust efficacy in cell lines that have acquired resistance to conventional proteasome inhibitors, making it an indispensable tool compound for advanced oncology and ubiquitin-proteasome system (UPS) research [1].

Substituting P005091 with broad-spectrum DUB inhibitors or downstream proteasome inhibitors fundamentally alters the experimental mechanism of action and compromises assay specificity. While pan-DUB inhibitors like PR-619 block a wide array of ubiquitin-specific proteases (including USP2, USP4, USP5, and USP8), leading to generalized cellular toxicity and confounding off-target effects, P005091 exhibits strict selectivity for USP7 and the closely related USP47 . Furthermore, replacing P005091 with 20S proteasome inhibitors such as bortezomib fails in models of acquired chemoresistance; P005091 specifically targets the upstream deubiquitination process without blocking the core proteasome machinery, ensuring distinct, non-overlapping phenotypic outcomes that standard baseline inhibitors cannot replicate [1].

Target Selectivity Profile vs. Pan-DUB Inhibitors

P005091 demonstrates exceptional selectivity for USP7 (EC50 = 4.2 µM) and shows no significant inhibition against other DUBs such as USP2 or USP8 (EC50 > 100 µM) . In contrast, the pan-DUB inhibitor PR-619 inhibits a broad spectrum of targets including USP2, USP4, USP5, USP7, and USP8 with EC50 values ranging from 3.93 to 8.61 µM .

Evidence DimensionDUB Selectivity (EC50)
Target Compound DataUSP7 EC50 = 4.2 µM; USP2/8 EC50 > 100 µM
Comparator Or BaselinePR-619 (USP2/4/5/7/8 EC50 = 3.9-8.6 µM)
Quantified Difference>23-fold selectivity margin for P005091 vs. complete lack of selectivity for PR-619
ConditionsCell-free recombinant enzyme deubiquitinase assays

High selectivity prevents confounding off-target effects in complex cellular assays, ensuring observed phenotypes are strictly USP7-dependent.

Enzymatic Potency vs. In-Class Alternatives

When compared to other USP7-targeted compounds like P22077, P005091 exhibits superior inhibitory potency . P005091 achieves an EC50 of 4.2 µM against USP7, whereas P22077 requires higher concentrations to achieve similar inhibition (IC50 = 8.6 µM) [1].

Evidence DimensionUSP7 Inhibition (EC50/IC50)
Target Compound Data4.2 µM
Comparator Or BaselineP22077 (8.6 µM)
Quantified Difference~2-fold higher potency for P005091
ConditionsRecombinant USP7 enzyme activity assays

Higher potency allows for lower working concentrations, minimizing solvent toxicity and reducing the risk of non-specific binding in sensitive cell cultures.

Efficacy in Chemoresistant Models vs. Standard Proteasome Inhibitors

P005091 retains robust cytotoxic activity in multiple myeloma (MM) cell lines that have developed resistance to standard therapies [1]. While bortezomib fails to induce apoptosis in resistant lines, P005091 induces a dose-dependent decrease in viability (IC50 range 6-14 µM) by targeting upstream HDM2 polyubiquitylation rather than the 20S proteasome [1].

Evidence DimensionCell viability (IC50) in resistant MM lines
Target Compound DataIC50 = 6-14 µM
Comparator Or BaselineBortezomib (Loss of efficacy / Resistance)
Quantified DifferenceComplete restoration of apoptotic induction in bortezomib-resistant models
ConditionsViability assays in dexamethasone-, doxorubicin-, and bortezomib-resistant MM cell lines

Essential for researchers and drug developers needing a reliable tool compound to study relapsed or refractory hematological malignancies.

Formulation Suitability and Stock Preparation

P005091 possesses excellent solubility characteristics, dissolving in anhydrous DMSO at concentrations up to 100 mM (~35 mg/mL) . This high solubility baseline allows for the preparation of highly concentrated stock solutions (e.g., 400-fold the desired final test concentration), which is significantly superior to many hydrophobic small molecules that precipitate at concentrations above 10 mM .

Evidence DimensionMaximum DMSO Solubility
Target Compound Data100 mM (~35 mg/mL)
Comparator Or BaselineStandard hydrophobic small molecules (< 10 mM)
Quantified Difference>10-fold higher maximum solubility
ConditionsAnhydrous DMSO at room temperature

Ensures reproducible dosing and prevents compound precipitation when scaling from in vitro assays to in vivo intravenous formulations.

Mechanism-Specific Oncology Research

Due to its strict selectivity for USP7 over other DUBs and its ability to downregulate HDM2 while upregulating p53, P005091 is the optimal choice for isolating the USP7-HDM2-p53 signaling axis in cancer models without the confounding toxicity of pan-DUB inhibitors .

Chemoresistance Pathway Elucidation

P005091 is highly effective in multiple myeloma and other cancer cell lines that have developed resistance to 20S proteasome inhibitors like bortezomib. It is the preferred compound for studying alternative upstream interventions in the ubiquitin-proteasome system (UPS) [1].

In Vivo Xenograft Efficacy Studies

The excellent DMSO solubility of P005091 (up to 100 mM) facilitates the preparation of stable, high-concentration formulations suitable for intravenous dosing (e.g., 10 mg/kg) in murine models, ensuring consistent bioavailability and reproducible tumor growth inhibition without solvent-induced precipitation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Exact Mass

346.9244408 Da

Monoisotopic Mass

346.9244408 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Last modified: 08-15-2023

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